2-Methyl-1,5-bis(4-nitrophenyl)penta-1,4-dien-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1,5-bis(4-nitrophenyl)penta-1,4-dien-3-one is an organic compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of two nitrophenyl groups attached to a penta-1,4-dien-3-one backbone, with a methyl group at the second position. It has garnered interest due to its potential biological activities and its role in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,5-bis(4-nitrophenyl)penta-1,4-dien-3-one typically involves a Claisen-Schmidt condensation reaction. This reaction is carried out between 4-nitrobenzaldehyde and 2-methyl-3-pentanone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature, followed by recrystallization to purify the product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1,5-bis(4-nitrophenyl)penta-1,4-dien-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction of the nitro groups can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amino derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in the development of new materials.
Biology: The compound has shown trypanocidal activity against Trypanosoma cruzi, the causative agent of Chagas disease. It has demonstrated effectiveness in inhibiting the growth of the parasite in both its epimastigote and amastigote forms.
Medicine: Due to its biological activity, it is being explored as a potential therapeutic agent for treating parasitic infections.
Industry: The compound’s unique structure makes it a candidate for use in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Methyl-1,5-bis(4-nitrophenyl)penta-1,4-dien-3-one exerts its biological effects involves the disruption of cellular processes in the target organism. For example, its trypanocidal activity is believed to result from the compound’s ability to interfere with the mitochondrial function of Trypanosoma cruzi, leading to cell death . The nitro groups in the compound may also contribute to its activity by generating reactive oxygen species that damage cellular components.
Comparison with Similar Compounds
2-Methyl-1,5-bis(4-nitrophenyl)penta-1,4-dien-3-one can be compared with other similar compounds such as:
1,5-Bis(4-methoxyphenyl)penta-1,4-dien-3-one: This compound has methoxy groups instead of nitro groups, which may result in different biological activities and chemical reactivity.
1,5-Bis(4-hydroxyphenyl)penta-1,4-dien-3-one: The presence of hydroxy groups can enhance the compound’s ability to form hydrogen bonds, potentially affecting its solubility and interactions with biological targets.
The uniqueness of this compound lies in its nitro groups, which impart distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
919079-85-9 |
---|---|
Molecular Formula |
C18H14N2O5 |
Molecular Weight |
338.3 g/mol |
IUPAC Name |
2-methyl-1,5-bis(4-nitrophenyl)penta-1,4-dien-3-one |
InChI |
InChI=1S/C18H14N2O5/c1-13(12-15-4-9-17(10-5-15)20(24)25)18(21)11-6-14-2-7-16(8-3-14)19(22)23/h2-12H,1H3 |
InChI Key |
NEWQRAXHTXEPDK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.